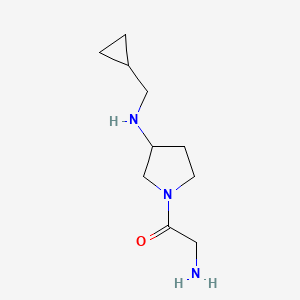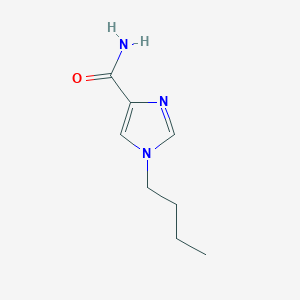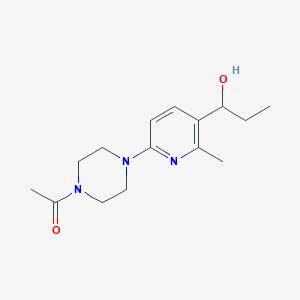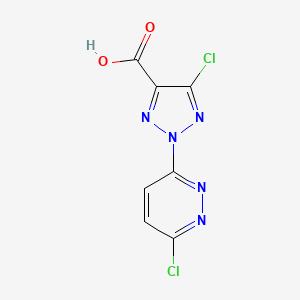
(S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one is a chiral compound featuring a pyrrolidinone ring substituted with a trifluoromethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor and a trifluoromethyl-substituted benzene derivative.
Reaction Conditions: The reaction conditions often include the use of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF).
Cyclization: The key step involves the cyclization of the intermediate to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
(S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of (S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
®-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one: The enantiomer of the compound with different stereochemistry.
4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one: The racemic mixture of both enantiomers.
4-(4-Methylphenyl)pyrrolidin-2-one: A similar compound with a methyl group instead of a trifluoromethyl group.
Uniqueness
(S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one is unique due to its chiral nature and the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties compared to similar compounds.
属性
分子式 |
C11H10F3NO |
|---|---|
分子量 |
229.20 g/mol |
IUPAC 名称 |
(4S)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)9-3-1-7(2-4-9)8-5-10(16)15-6-8/h1-4,8H,5-6H2,(H,15,16)/t8-/m1/s1 |
InChI 键 |
PDTLMKLERGEENQ-MRVPVSSYSA-N |
手性 SMILES |
C1[C@H](CNC1=O)C2=CC=C(C=C2)C(F)(F)F |
规范 SMILES |
C1C(CNC1=O)C2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-5-amine](/img/structure/B11795159.png)


![2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795169.png)
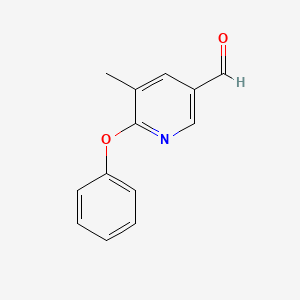
![Cyclopentyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B11795190.png)

